Tetrabenazin
Übersicht
Beschreibung
Xenazin, auch bekannt unter seinem generischen Namen Tetrabenazin, ist ein Medikament, das hauptsächlich zur Behandlung unwillkürlicher Bewegungen (Chorea) im Zusammenhang mit der Huntington-Krankheit eingesetzt wird. Es ist ein Vesikulärer Monoamin-Transporter 2 (VMAT2)-Inhibitor, der hilft, Muskelbewegungen zu kontrollieren, indem er Monoamine wie Dopamin, Serotonin und Noradrenalin im Gehirn abbaut .
Wirkmechanismus
Target of Action
Tetrabenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles in neuronal cells .
Mode of Action
Tetrabenazine acts by binding and inhibiting VMAT2 . This inhibition results in a decrease in the uptake of monoamines into synaptic vesicles, leading to a depletion of monoamine stores . This action is thought to help control involuntary body movements .
Biochemical Pathways
The inhibition of VMAT2 by Tetrabenazine affects the dopaminergic signal transmission pathway . VMAT2 is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
Pharmacokinetics
Tetrabenazine exhibits low bioavailability due to extensive first-pass effect . After oral administration, it is extensively metabolized in the liver . The metabolites are primarily eliminated renally (approximately 75%), and Tetrabenazine is also cleared fecally (7% to 16%) .
Result of Action
The result of Tetrabenazine’s action is the control of hyperkinetic movement disorders . By depleting monoamine neurotransmitters, it helps manage conditions like chorea in Huntington’s disease, hemiballismus, senile chorea, Tourette syndrome, and other tic disorders, as well as tardive dyskinesia .
Action Environment
The action, efficacy, and stability of Tetrabenazine can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function, which can vary due to factors such as age, health status, and the presence of other medications . Furthermore, the drug’s efficacy can be influenced by the severity and type of the patient’s condition .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Tetrabenazin aufgrund seiner einzigartigen Struktur und Reaktivität untersucht. Forscher untersuchen seine Synthese, Modifikation und sein Potenzial als Gerüst für die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung wird this compound verwendet, um die Rolle von Monoaminen in neurologischen Prozessen zu untersuchen. Es dient als Werkzeug, um die Auswirkungen der Monoamin-Depletion auf die Gehirnfunktion und das Verhalten zu untersuchen.
Medizin
Medizinisch wird this compound zur Behandlung der Chorea bei Patienten mit Huntington-Krankheit eingesetzt. Es wird auch auf sein Potenzial bei der Behandlung anderer Bewegungsstörungen und psychiatrischer Erkrankungen untersucht.
Industrie
In der pharmazeutischen Industrie ist this compound ein wertvolles Medikament zur Behandlung der Symptome der Huntington-Krankheit. Seine Produktion und Formulierung sind wichtige Bereiche der Forschung und Entwicklung.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des vesikulären Monoamin-Transporters 2 (VMAT2). Diese Hemmung reduziert die Aufnahme von Monoaminen in synaptische Vesikel, was zu einem verringerten Spiegel von Neurotransmittern wie Dopamin, Serotonin und Noradrenalin im synaptischen Spalt führt. Durch die Senkung dieser Neurotransmitterspiegel trägt this compound dazu bei, unwillkürliche Bewegungen und andere Symptome im Zusammenhang mit der Huntington-Krankheit zu kontrollieren .
Biochemische Analyse
Biochemical Properties
Tetrabenazine acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores . It also decreases uptake into synaptic vesicles . This action of Tetrabenazine is critical in its role in biochemical reactions.
Cellular Effects
Tetrabenazine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of monoamine neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tetrabenazine involves its interaction with VMAT2. Tetrabenazine binds to VMAT2 and inhibits it, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles . This inhibition is non-competitive, and Tetrabenazine locks VMAT2 in an occluded conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrabenazine has been observed to have long-term effects on cellular function. For example, a study found that Tetrabenazine effectively suppresses HD-related chorea for up to 80 weeks
Dosage Effects in Animal Models
The effects of Tetrabenazine have been studied in animal models, and it has been found that its effects can vary with different dosages
Metabolic Pathways
Tetrabenazine is involved in the metabolic pathway related to the transport of monoamine neurotransmitters. It interacts with VMAT2, an enzyme responsible for the transport of these neurotransmitters from the cytosol to synaptic vesicles .
Transport and Distribution
Tetrabenazine is transported and distributed within cells and tissues through its interaction with VMAT2. By inhibiting VMAT2, Tetrabenazine affects the localization and accumulation of monoamine neurotransmitters within neuronal cells .
Subcellular Localization
The subcellular localization of Tetrabenazine is closely tied to its target, VMAT2, which is located in synaptic vesicles within neuronal cells . By binding to and inhibiting VMAT2, Tetrabenazine can influence the distribution of monoamine neurotransmitters within these cells.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tetrabenazin wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des this compound-Kerns: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Funktionalisierungsgruppen-Transformationen.
Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, um die notwendigen Substituenten einzuführen, die die gewünschten pharmakologischen Eigenschaften verleihen.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit und Wirksamkeit sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer gleichbleibenden Qualität und die Einhaltung der regulatorischen Standards für die pharmazeutische Herstellung. Wichtige Aspekte sind:
Reaktionseffizienz: Maximierung der Ausbeute und Minimierung von Nebenprodukten.
Sicherheit: Sicherstellung eines sicheren Umgangs mit Chemikalien und Reaktionsbedingungen.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt alle Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetrabenazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Substitution: Funktionsgruppen am this compound-Molekül können durch andere Gruppen substituiert werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Deutetrabenazin: Ein Derivat von this compound mit verbesserten pharmakokinetischen Eigenschaften.
Valbenazin: Ein weiterer VMAT2-Inhibitor, der zur Behandlung der tardiven Dyskinesie eingesetzt wird.
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Hemmung von VMAT2, was es besonders effektiv für die Behandlung der Chorea bei der Huntington-Krankheit macht. Seine Fähigkeit, Monoamine selektiv im Gehirn zu depletieren, unterscheidet es von anderen Verbindungen, die breitere oder weniger gezielte Wirkungen haben können.
Durch das Verständnis der Synthese, Reaktionen, Anwendungen und des Wirkmechanismus von this compound können Forscher und Kliniker die Rolle des Medikaments bei der Behandlung neurologischer Erkrankungen und sein Potenzial für zukünftige therapeutische Entwicklungen besser verstehen.
Eigenschaften
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042614 | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-46-8, 1026016-84-1 | |
Record name | (±)-Tetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tetrabenazine?
A1: Tetrabenazine exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].
Q2: Does tetrabenazine interact directly with dopamine receptors?
A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that tetrabenazine may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.
Q3: Are there regional differences in how tetrabenazine affects monoamine depletion in the brain?
A3: Research indicates that regional differences in central monoamine depletion induced by tetrabenazine are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in tetrabenazine's effects.
Q4: What is the molecular formula and weight of tetrabenazine?
A4: The molecular formula of tetrabenazine is C19H27NO3, and its molecular weight is 317.42 g/mol.
Q5: How stable is tetrabenazine in acidic conditions?
A5: Studies have shown that tetrabenazine can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.
Q6: How does deuteration impact the stability and pharmacokinetics of tetrabenazine?
A6: Deutetrabenazine, a deuterated form of tetrabenazine, exhibits a longer half-life and reduced plasma fluctuations compared to tetrabenazine [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.
Q7: What is the primary metabolic pathway of tetrabenazine?
A7: Tetrabenazine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrotetrabenazine and beta-dihydrotetrabenazine, which contribute to its therapeutic effect [, ].
Q8: How does the pharmacokinetic profile of deutetrabenazine differ from tetrabenazine?
A8: Deutetrabenazine's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to tetrabenazine (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.
Q9: What are the implications of CYP2D6 genotype on tetrabenazine metabolism and potential toxicity?
A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence tetrabenazine metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.
Q10: What clinical conditions have been studied in relation to tetrabenazine treatment?
A10: Tetrabenazine has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []
Q11: What analytical methods have been used to quantify tetrabenazine and its metabolites in biological samples?
A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying tetrabenazine and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.
Q12: Are there alternative treatments for conditions where tetrabenazine is used, and how do they compare?
A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deutetrabenazine and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.